molecular formula C8H13NO2 B2845489 9-Hydroxy-7-azaspiro[3.5]nonan-6-one CAS No. 2137533-39-0

9-Hydroxy-7-azaspiro[3.5]nonan-6-one

Cat. No.: B2845489
CAS No.: 2137533-39-0
M. Wt: 155.197
InChI Key: DPNZSGNWJTVNRK-UHFFFAOYSA-N
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Description

9-Hydroxy-7-azaspiro[35]nonan-6-one is a chemical compound with the molecular formula C8H13NO2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-7-azaspiro[3.5]nonan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by hydroxylation to introduce the hydroxy group at the desired position. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-7-azaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or alter the spiro structure.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

9-Hydroxy-7-azaspiro[3.5]nonan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Hydroxy-7-azaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets and pathways. The hydroxy group and spiro structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    7-Azaspiro[3.5]nonan-6-one: Similar in structure but lacks the hydroxy group.

    7-Azaspiro[3.5]nonan-2-one hydrochloride: Another spiro compound with a different functional group arrangement.

Uniqueness

9-Hydroxy-7-azaspiro[3.5]nonan-6-one is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spiro compounds and makes it a valuable compound for various research applications.

Biological Activity

9-Hydroxy-7-azaspiro[3.5]nonan-6-one is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of a hydroxy group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure, which contributes to its three-dimensional conformation, allowing for specific interactions with biological molecules. The hydroxy group at the 9-position plays a critical role in its chemical reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Recent studies have shown that derivatives of this compound can act as potent inhibitors of the KRAS G12C mutation, which is implicated in various cancers. For instance, a derivative demonstrated significant antitumor effects in xenograft mouse models, highlighting its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial and antiviral properties. Preliminary results suggest activity against several pathogens, making it a candidate for further investigation in infectious disease treatment.
  • GPR119 Agonism : Another area of exploration involves the compound's role as an agonist for GPR119, a receptor involved in glucose metabolism. Compounds derived from this compound have shown promise in lowering blood glucose levels in diabetic models, suggesting potential applications in metabolic disorders .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Interaction : The hydroxy group allows the compound to interact with various enzymes, potentially modulating their activity and influencing cellular signaling pathways.
  • Receptor Binding : The spiro structure facilitates binding to specific receptors, such as GPR119, leading to downstream effects on glucose metabolism and cellular proliferation.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antitumor Efficacy : In one study, a derivative was tested against KRAS G12C mutant cells, showing dose-dependent inhibition of cell proliferation and significant tumor reduction in animal models .
  • Metabolic Impact : Another study focused on the compound's ability to activate GPR119 in diabetic rats, resulting in improved glycemic control and favorable pharmacokinetic profiles .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
7-Azaspiro[3.5]nonan-6-oneLacks hydroxy groupLimited activity
1-{2,7-Diazaspiro[3.5]nonan}Different nitrogen positioningPotent KRAS inhibitor
This compoundHydroxy group enhances reactivityAntitumor, antimicrobial

Properties

IUPAC Name

9-hydroxy-7-azaspiro[3.5]nonan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-6-5-9-7(11)4-8(6)2-1-3-8/h6,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNZSGNWJTVNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)NCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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